methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The exact mass of the compound this compound is 343.12421471 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-11-8-9-14-15(10-11)24-18(16(14)19(22)23-3)20-17(21)13-7-5-4-6-12(13)2/h4-7,11H,8-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMMLNMIONNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383095 | |
| Record name | AC1MDGIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-65-9 | |
| Record name | AC1MDGIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₁O₃S
- Molecular Weight : 325.41 g/mol
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it can significantly reduce cell viability in breast cancer cell lines (MCF-7) through mechanisms involving apoptosis and necrosis .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation. The percentage of cells in the G2/M phase increased significantly upon treatment .
- Inhibition of Autophagy : While it does not induce significant cell death via autophagy, the compound appears to inhibit autophagic processes, suggesting a dual mechanism of action through both apoptosis and necrosis .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | IC50 (μM) | Model | Effect |
|---|---|---|---|
| Antitumor Activity | 23.2 | MCF-7 (breast cancer) | Induces apoptosis and necrosis |
| Cell Cycle Arrest | N/A | Flow Cytometry | Increased G2/M phase population |
| Autophagy Inhibition | N/A | MCF-7 | Reduced autophagic cell death |
Case Studies
- Breast Cancer Treatment : A study evaluated the efficacy of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability (26.86%) after treatment, with notable increases in early and late apoptotic populations .
- Hepatotoxicity Improvement : In animal models treated with standard chemotherapy agents alongside this compound, there was a notable restoration of liver enzyme levels towards normal values, indicating potential protective effects against chemotherapy-induced hepatotoxicity .
- Synergistic Effects with Other Agents : The compound has been tested in combination with other chemotherapeutic agents to assess potential synergistic effects. Preliminary results indicate enhanced anticancer activity when used in conjunction with established drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
